2-(4-フェニルフェニル)エタン-1-アミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

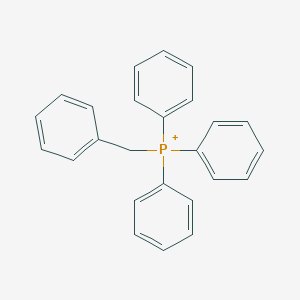

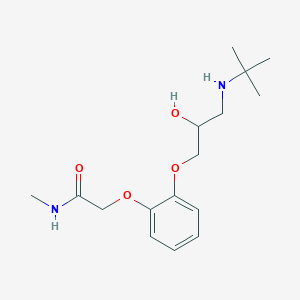

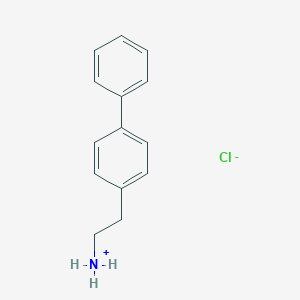

2-(4-Phenylphenyl)ethan-1-amine hydrochloride is a compound that can be associated with a class of organic molecules that contain an amine group attached to a phenyl ring, which in turn is attached to another phenyl ring through an ethane linker. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including amine derivatives and their reactions, are discussed, which can provide insights into the properties and reactivity of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride.

Synthesis Analysis

The synthesis of amine derivatives can involve various strategies, including dehydrative condensation between carboxylic acids and amines, as seen in the synthesis of amidation products catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, the synthesis of 2-(4-azulenyl)ethanamine derivatives through the action of methyleneammonium salts on sodium azulenides provides another method for creating structurally related compounds . These methods highlight the versatility in synthesizing amine-containing compounds, which could be applicable to the synthesis of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of amine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 13C NMR, and 1H NMR . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule. For instance, the presence of substituent groups on the phenyl rings can significantly influence the molecular structure and properties of the compound, as seen in the study of corrosion inhibitors .

Chemical Reactions Analysis

Amine derivatives can participate in various chemical reactions. For example, they can act as corrosion inhibitors by forming a protective film on metal surfaces, as demonstrated by the synthesized amine derivatives in the corrosion study . The reactivity of these compounds with formaldehyde or aryl aldehydes can lead to the formation of imines or chalcones, depending on the presence of primary or secondary amines . These reactions showcase the chemical versatility of amine derivatives, which could be extrapolated to understand the reactivity of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives can be influenced by the nature of the substituents on the aromatic rings. For instance, the presence of different substituents such as H, F, CH3, Br, Cl, and CF3 can affect the phase transition temperatures and thermodynamic parameters of polyethers based on these compounds . Similarly, the substitution of OH groups by Cl or CN can increase the inhibition efficiency of amine derivatives used as corrosion inhibitors . These studies suggest that the physical and chemical properties of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride would also be influenced by its molecular structure and the nature of its substituents.

科学的研究の応用

材料科学

材料科学では、この化合物の特性を利用して材料の表面特性を変更することができます。これにより、工業用途向けに性能が向上した新しい材料の開発につながります .

化学合成

2-(4-フェニルフェニル)エタン-1-アミン塩酸塩は、化学合成におけるビルディングブロックとして機能します。これは、新規薬剤やポリマーの開発など、さまざまな化学研究目的のために、複雑な分子を構築するために使用されます .

分析化学

分析試薬として、この化合物は、クロマトグラフィーや分光法を使用して他の物質を特定および定量化するために使用されます。その明確な融点範囲(223-226°C)により、機器の校正のための信頼性の高い標準になります .

特性

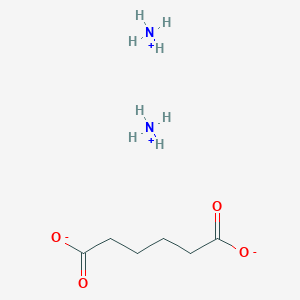

IUPAC Name |

2-(4-phenylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWAKNWMCINLDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17027-69-9 |

Source

|

| Record name | NSC91617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)